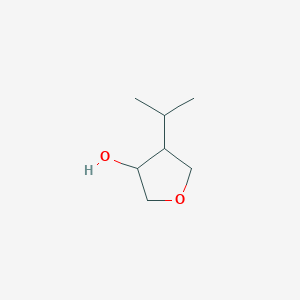
4-(Propan-2-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-methylbutanal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxolane ring.
Another method involves the reduction of 4-(Propan-2-yl)oxolan-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 4-(Propan-2-yl)oxolan-3-one.
Reduction: this compound.
Substitution: 4-(Propan-2-yl)oxolan-3-yl chloride.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)oxolan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
4-(Propan-2-yl)oxolan-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A simpler oxolane without the isopropyl group.
2-Methyltetrahydrofuran: Similar structure but with a methyl group instead of an isopropyl group.
4-(Propan-2-yl)oxolan-2-ol: An isomer with the hydroxyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions compared to other oxolanes.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
4-propan-2-yloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-5(2)6-3-9-4-7(6)8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
GSXHNBQATVXDBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




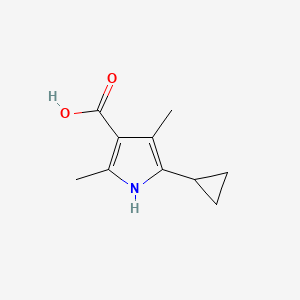



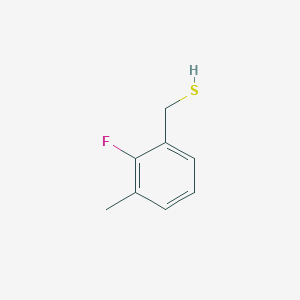

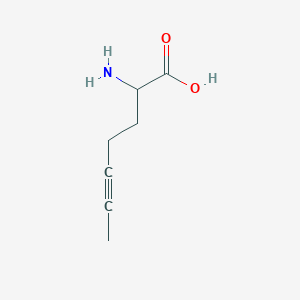
![2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)
![2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13310378.png)
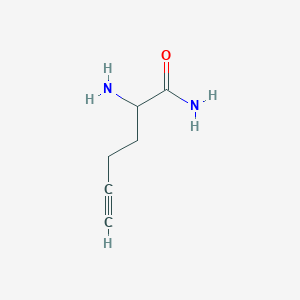

![2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310388.png)
